BTS44596

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

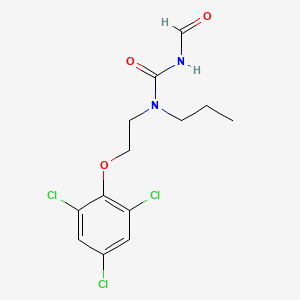

N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is a chemical compound with the molecular formula C13H15Cl3N2O3 and a molecular weight of 353.63 g/mol . It is known for its applications in various fields, including agriculture and environmental science. The compound is a metabolite of prochloraz, a widely used fungicide .

科学的研究の応用

N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide has several scientific research applications:

Biology: Studied for its effects on various biological systems, including its role as a fungicide metabolite.

Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

Industry: Used in the formulation of agricultural products and environmental impact assessments.

作用機序

BTS44596, also known as N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide, is a metabolite of the fungicide prochloraz . Here is a detailed explanation of its mechanism of action:

Target of Action

The primary target of this compound is lanosterol 14 α-demethylase (CYP51A1) , an enzyme necessary for the generation of fungal ergosterol . Ergosterol is an essential component in the fungal cell membrane .

Mode of Action

This compound inhibits the activity of lanosterol 14 α-demethylase (CYP51A1) . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane .

Biochemical Pathways

The inhibition of lanosterol 14 α-demethylase (CYP51A1) by this compound affects the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol levels, causing instability and abnormality in the fungal cell membrane .

Pharmacokinetics

It’s known that prochloraz and its metabolites, including this compound, can be detected in strawberries . The dissipation of prochloraz in strawberries follows the first-order kinetic equation, and its half-life is 8.06 days .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to alterations in the fungal cell membrane . This results in the disruption of essential functions and ultimately the death of the fungus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dissipation rate of prochloraz, from which this compound is derived, can vary under different greenhouse conditions . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethylamine with propyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to meet industry standards .

化学反応の分析

Types of Reactions

N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted phenoxy compounds.

類似化合物との比較

Similar Compounds

Prochloraz: The parent compound from which N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is derived.

N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine: Another metabolite of prochloraz with similar properties.

Uniqueness

N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit ergosterol biosynthesis makes it a valuable compound in agricultural and environmental applications .

生物活性

N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide is a complex chemical compound known for its potential biological activities, particularly in the fields of agriculture and environmental science. This article explores its biological activity, including its fungicidal and herbicidal properties, along with relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H15Cl3N2O3

- Molecular Weight : 353.63 g/mol

- CAS Number : 139542-32-8

- Structural Features : The compound features a propyl group linked to a 2-(2,4,6-trichlorophenoxy)ethyl moiety and a formamide functional group through a carbamoyl linkage.

The presence of the 2,4,6-trichlorophenoxy group is significant as it is commonly associated with herbicidal activity due to its ability to disrupt plant growth by interfering with hormonal balance or inhibiting specific enzymatic pathways .

Herbicidal Properties

The compound's herbicidal potential is attributed to the chlorinated phenoxy moiety. Such compounds are known to affect plant growth regulation. The biological activity may extend to:

- Disruption of plant hormonal balance.

- Inhibition of specific enzymatic pathways involved in growth and development .

Environmental Impact Studies

Studies have shown that N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide interacts with soil microorganisms, potentially affecting their populations and activities. This interaction can influence the ecological balance within agricultural ecosystems .

Photodegradation Studies

Research on photodegradation indicates that exposure to UV light significantly impacts the stability of this compound. Under specific conditions, it may decompose into simpler products through pathways similar to those observed in related pesticides .

Comparative Analysis with Related Compounds

To better understand the biological activity of N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Prochloraz | Contains imidazole ring | Broad-spectrum fungicide; acts as an antifungal agent |

| 2-(2,4-Dichlorophenoxy)acetic acid | Phenoxyacetic acid derivative | Widely used herbicide; affects plant growth regulation |

| N,N-Dimethyl-1-[1-(3-chloro-4-fluorophenyl)-3-oxopropan-2-yl]urea | Urea derivative | Selectively targets specific pests; lower toxicity profile |

This table highlights the diversity within chlorinated phenoxy derivatives while emphasizing the unique attributes of N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide due to its specific functional groups and potential applications in pest control strategies .

特性

IUPAC Name |

N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl3N2O3/c1-2-3-18(13(20)17-8-19)4-5-21-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDVQZWCBQXOJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891607 |

Source

|

| Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139542-32-8 |

Source

|

| Record name | N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。